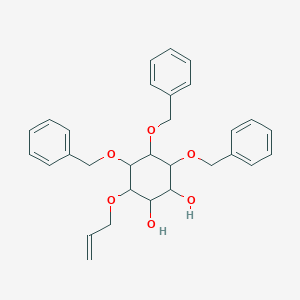
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate, also known as MOPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPAB is a synthetic compound that is derived from the natural compound curcumin, which is found in the spice turmeric.
科学的研究の応用
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. In addition, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
作用機序
The mechanism of action of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to inhibit the activation of STAT3, a transcription factor that plays a role in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases. In addition, Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
実験室実験の利点と制限
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate has several advantages for lab experiments, including its low toxicity and high stability. Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is also relatively easy to synthesize, making it a cost-effective compound for research. However, one limitation of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate. One area of research is the development of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate and its potential targets in cancer cells and other disease models. Additionally, the potential use of Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, should be further explored.
合成法
Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate is synthesized through a multi-step process that involves the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with acetic anhydride to form a diacetylcurcumin intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide to form Methyl 4-oxo-4-(3-pyridinylamino)-2-butenoate.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.2 g/mol |
IUPAC名 |
methyl (E)-4-oxo-4-(pyridin-3-ylamino)but-2-enoate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)5-4-9(13)12-8-3-2-6-11-7-8/h2-7H,1H3,(H,12,13)/b5-4+ |
InChIキー |
GYCYOOGVCZWCIV-SNAWJCMRSA-N |
異性体SMILES |
COC(=O)/C=C/C(=O)NC1=CN=CC=C1 |
SMILES |
COC(=O)C=CC(=O)NC1=CN=CC=C1 |
正規SMILES |
COC(=O)C=CC(=O)NC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)
![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)

![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
